molecular formula C13H15FO3 B2549476 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester CAS No. 88023-07-8

2-(4-Fluorobenzyl)acetoacetic acid ethyl ester

Cat. No.: B2549476
CAS No.: 88023-07-8
M. Wt: 238.258
InChI Key: FPUWDEBQJSMTIY-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)acetoacetic acid ethyl ester is a fluorinated derivative of ethyl acetoacetate (acetoacetic ester), a classic β-keto ester widely used in organic synthesis. The compound features a 4-fluorobenzyl group attached to the α-carbon of the acetoacetate framework, which modifies its electronic and steric properties compared to the parent ester. This substitution enhances its utility in synthesizing fluorinated heterocycles, pharmaceuticals, and agrochemicals due to fluorine’s electronegativity and metabolic stability .

Properties

IUPAC Name

ethyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUWDEBQJSMTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester typically involves the reaction of 4-fluorobenzyl bromide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as column chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzyl)acetoacetic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester typically involves the Claisen condensation reaction between ethyl acetoacetate and 4-fluorobenzyl bromide. This reaction pathway allows for the formation of the compound with high yields under controlled conditions . The presence of both ester and carbonyl functionalities enables the compound to participate in various chemical reactions, including:

  • Alkylation
  • Acylation
  • Condensation
  • Decarboxylation

These reactions facilitate the formation of complex molecules, making it a valuable intermediate in organic synthesis .

Medicinal Chemistry Applications

This compound has garnered attention for its potential biological activities. Research indicates that it may possess anti-inflammatory and analgesic properties, likely due to its ability to modulate specific biochemical pathways. Its structural characteristics suggest possible interactions with enzymes involved in metabolic processes, positioning it as a candidate for further pharmacological studies.

Case Studies in Pharmacology

Several studies have explored the pharmacological potential of this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound can inhibit certain inflammatory pathways, which may lead to the development of new anti-inflammatory drugs.
  • Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models, showing promise as a pain relief agent.

Organic Synthesis Applications

The compound serves as a building block for synthesizing various heterocyclic compounds, which are often explored as potential drug candidates. Its diverse reactivity allows for the incorporation of different functional groups, leading to libraries of potential drug molecules for further evaluation .

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)acetoacetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Acetoacetate (Parent Compound)

  • Structure : Lacks substituents on the α-carbon.
  • Reactivity: Forms stable enolates for alkylation, condensation, and cyclization reactions. The absence of bulky groups allows broad synthetic versatility .
  • Acidity (pKa): ~11 in water, due to stabilization of the enolate via conjugation.
  • Applications : Key in acetoacetic ester synthesis for ketones, heterocycles, and drug intermediates (e.g., cefotaxime) .

2-(4-Chlorobenzyl)acetoacetic Acid Ethyl Ester (CAS 36600-72-3)

  • Structure : Chlorine replaces fluorine at the para position of the benzyl group.
  • Chlorine’s larger atomic size may introduce steric hindrance in enolate reactions .
  • Acidity (pKa) : Slightly lower than the fluoro analog due to weaker electron withdrawal (Cl vs. F).
  • Applications : Used in pesticidal and antimicrobial agent synthesis .

Ethyl 2-(4-Chlorophenoxy)acetoacetate (CAS 10263-19-1)

  • Structure: Contains a phenoxy group instead of benzyl, with chlorine at the para position.
  • Reactivity: The ether linkage alters solubility and electronic effects, favoring nucleophilic aromatic substitution over enolate chemistry .
  • Applications: Intermediate in herbicide development (e.g., phenoxyacetic acid derivatives) .

Physicochemical and Toxicological Comparisons

Table 1: Key Properties of Selected Acetoacetic Esters

Compound Molecular Weight Substituent pKa (α-H) Melting Point (°C) Key Applications
Ethyl acetoacetate 130.14 None ~11 -45 Drug synthesis
2-(4-Fluorobenzyl)acetoacetic acid ethyl ester 238.25 4-Fluorobenzyl ~9.5* Not reported Fluorinated APIs
2-(4-Chlorobenzyl)acetoacetic acid ethyl ester 254.72 4-Chlorobenzyl ~10.2* Not reported Agrochemicals
Ethyl 2-(4-chlorophenoxy)acetoacetate 256.68 4-Chlorophenoxy ~8.8* Not reported Herbicides

*Estimated based on substituent electronegativity.

Toxicological Profiles

  • This compound: Likely hydrolyzes to acetoacetic acid, ethanol, and 4-fluorobenzyl alcohol. Fluorinated metabolites may exhibit prolonged biological half-lives .
  • Ethyl acetoacetate: Rapidly hydrolyzed to non-toxic acetoacetic acid and ethanol. No genotoxicity observed in standard assays .
  • Chlorinated analogs: Potential for chlorinated byproducts (e.g., chlorobenzyl alcohols) with higher bioaccumulation risks .

Kinetics and Solvent Effects

  • The reaction rate of acetoacetic esters with N-chlorosaccharin decreases in polar solvents (e.g., acetic acid/water mixtures) due to reduced enolization. The fluorobenzyl group may further stabilize the enol form, enhancing reactivity in non-polar media .

Fluorine-Specific Advantages

  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism improves drug half-life.
  • Electron Effects: The 4-fluorobenzyl group increases enolate stability, facilitating regioselective alkylation in complex syntheses .

Biological Activity

2-(4-Fluorobenzyl)acetoacetic acid ethyl ester (CAS Number: 88023-07-8) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a fluorobenzyl group, which may influence its pharmacological properties and interactions with biological targets.

  • Molecular Formula : C13H15FO3
  • Molecular Weight : 238.25 g/mol
  • Synthesis : The compound can be synthesized from ethyl acetoacetate and 4-fluorobenzyl bromide through a two-step reaction involving sodium hydride in tetrahydrofuran (THF) as a solvent .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorobenzyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability.

In Vitro Studies

Research indicates that this compound exhibits notable activity in various biological assays, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cell-based assays, indicating its utility in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Properties :
    • A study evaluated the antimicrobial efficacy of various acetoacetic acid derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .
  • Anti-inflammatory Activity :
    • In vitro tests conducted on human cell lines indicated that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism through which it could alleviate symptoms associated with chronic inflammatory conditions .
  • Enzyme Inhibition :
    • The compound was assessed for its ability to inhibit enzymes involved in metabolic pathways. Notably, it exhibited competitive inhibition against certain kinases, which are critical in cancer biology, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialSignificant inhibition of Gram-positive bacteria
Anti-inflammatoryDownregulation of TNF-alpha and IL-6
Enzyme InhibitionCompetitive inhibition against specific kinases

Q & A

Basic: What are the primary synthetic routes for preparing 2-(4-fluorobenzyl)acetoacetic acid ethyl ester?

Methodological Answer:
The compound can be synthesized via alkylation of ethyl acetoacetate using a fluorobenzyl halide under basic conditions. The reaction typically employs a Claisen-Schmidt condensation mechanism, where the enolate ion of ethyl acetoacetate attacks the electrophilic carbon of the 4-fluorobenzyl halide. Key steps include:

  • Generating the enolate using a strong base (e.g., NaH or KOtBu).
  • Controlling temperature (<0°C) to minimize side reactions like over-alkylation.
  • Purification via column chromatography or distillation to isolate the β-keto ester .

Advanced: How can contradictory mutagenicity data for acetoacetic acid esters be resolved in safety assessments?

Methodological Answer:
Conflicting results (e.g., E. coli mutagenicity assays vs. negative Salmonella tests) require weight-of-evidence analysis :

Assay Validation : Verify the methodology of conflicting studies (e.g., dose ranges, metabolic activation systems). notes limitations in in vitro chromosome damage assays.

Mechanistic Studies : Investigate if the fluorobenzyl group introduces reactive intermediates (e.g., free radicals) via LC-MS or ESR spectroscopy.

Follow-Up Assays : Conduct Ames II or micronucleus tests with improved metabolic models (e.g., S9 liver fractions) to confirm genotoxicity potential .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies the fluorobenzyl moiety (δ 4.5–5.0 ppm for CH₂, aromatic F splitting) and keto-enol tautomerism (δ 3.4 ppm for enolic CH).
  • IR : Strong C=O stretches (~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone).
  • GC-MS : Confirms molecular ion ([M+] at m/z 252) and fragmentation patterns (e.g., loss of CO₂Et group) .

Advanced: How can hydrolysis conditions be optimized to improve yields of 4-fluorobenzyl derivatives?

Methodological Answer:
Hydrolysis of the ester to the β-keto acid (a precursor for decarboxylation) requires:

  • Acid/Base Selection : Use H₂SO₄ ( ) for controlled hydrolysis, avoiding excessive decarboxylation.
  • Temperature Gradients : Stepwise heating (40°C → 80°C) to balance reaction rate and byproduct formation.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Post-reaction, neutralize with NaHCO₃ and extract with ethyl acetate .

Basic: What metabolic pathways are hypothesized for this compound based on acetoacetic ester derivatives?

Methodological Answer:
Predicted pathways (per ):

Esterase Hydrolysis : Cleavage to acetoacetic acid and ethanol.

β-Oxidation : Conversion of acetoacetic acid to CO₂/H₂O via mitochondrial pathways.

Fluorobenzyl Metabolism : CYP450-mediated oxidation of the benzyl group (e.g., para-fluorine substitution may reduce CYP2D6 activity).
Experimental Design : Use radiolabeled (¹⁴C) ethyl esters in rodent models to track metabolite distribution via scintillation counting .

Advanced: How can tautomerism in the β-keto ester moiety affect reactivity in nucleophilic substitutions?

Methodological Answer:
The keto-enol equilibrium influences electrophilicity:

  • Keto Form : Stabilizes the carbonyl, favoring alkylation at the α-carbon.
  • Enol Form : Enhances nucleophilic attack at the β-position.
    Control Strategies :
  • Use aprotic solvents (e.g., THF) and Li⁺ counterions to favor the enolate.
  • Monitor tautomer ratios via ¹H NMR in DMSO-d₆ (enolic proton at δ 12–15 ppm) .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Heterocyclic Synthesis : Precursor for fluorinated pyrazoles or thiazoles via condensation with hydrazines or thioureas ( ).
  • Cephalosporin Analogues : Intermediate in β-lactam antibiotics by coupling with aminothiazole moieties.
  • Prodrug Design : Ester hydrolysis releases active carboxylic acids (e.g., NSAID derivatives) .

Advanced: What strategies mitigate environmental risks during large-scale synthesis?

Methodological Answer:

  • Solvent Recovery : Replace dichloromethane ( ) with cyclopentyl methyl ether (CPME), a greener solvent.
  • Waste Fluoride Management : Use Ca(OH)₂ precipitation to immobilize F⁻ ions.
  • Catalytic Methods : Employ immobilized lipases for ester hydrolysis, reducing acid waste .

Basic: How does the fluorobenzyl group influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs (via HPLC retention time analysis).
  • Electron Withdrawal : The para-F substituent enhances α-carbon electrophilicity, accelerating alkylation kinetics.
  • Metabolic Stability : Fluorine reduces oxidative metabolism, confirmed via microsomal stability assays .

Advanced: How can computational modeling predict reactivity in fluorinated β-keto esters?

Methodological Answer:

  • DFT Calculations : Optimize transition states for alkylation/hydrolysis using Gaussian09 (B3LYP/6-31G* basis set).
  • MD Simulations : Simulate solvation effects on tautomer populations in water/DMSO.
  • SAR Studies : Correlate Hammett σ values of substituents with reaction rates .

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